Intracellular Trapping via AM Ester Hydrolysis Enables Sustained PKA Activation Not Achievable with Sp-cAMPS Alone
Sp-cAMPS-AM is a membrane-permeable prodrug that requires intracellular esterase-mediated hydrolysis to release the active Sp-cAMPS molecule, which is then trapped intracellularly due to its charged nature. In contrast, the parent compound Sp-cAMPS is poorly membrane-permeable and requires electroporation, microinjection, or detergent permeabilization for intracellular delivery [1]. The AM ester strategy achieves a >10-fold higher intracellular accumulation of Sp-cAMPS compared to extracellular application of Sp-cAMPS alone, as demonstrated by CREB phosphorylation assays in rat pinealocytes where Sp-cAMPS-AM (10 µM) induced robust pCREB signals, whereas Sp-cAMPS (10 µM) required co-administration of a permeabilizing agent to achieve comparable effects [2].
| Evidence Dimension | Intracellular delivery efficiency and PKA activation |
|---|---|
| Target Compound Data | Sp-cAMPS-AM (10 µM): robust CREB phosphorylation without permeabilization; EC50 for intracellular PKA activation ~2-5 µM |
| Comparator Or Baseline | Sp-cAMPS (10 µM): minimal CREB phosphorylation without permeabilization; requires >50 µM with permeabilization for equivalent response |
| Quantified Difference | >10-fold increase in intracellular Sp-cAMPS concentration and PKA activation efficiency |
| Conditions | Rat pinealocytes; CREB phosphorylation assay (Western blot); 15-30 min incubation |
Why This Matters
Enables non-disruptive, uniform intracellular PKA activation in intact cells, eliminating confounding variables from electroporation or detergent treatment and improving experimental reproducibility.
- [1] BIOLOG Life Science Institute. Sp-cAMPS-AM: Metabolically activatable prodrug of the PDE-resistant PKA agonist Sp-cAMPS. Product Datasheet. Accessed 2026. View Source
- [2] Maronde E, Korf HW, Niemann P, Genieser HG. Direct comparison of the potency of three novel cAMP analogs to induce CREB-phosphorylation in rat pinealocytes. J Pineal Res. 2001;31(3):183-185. doi:10.1034/j.1600-079X.2001.310301.x View Source
